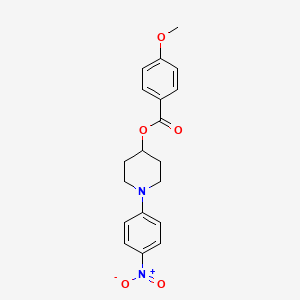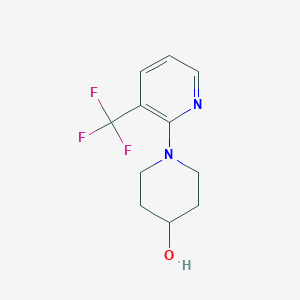![molecular formula C22H17F2N5O2 B2510960 5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide CAS No. 1257829-62-1](/img/structure/B2510960.png)
5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyrazidin-3-yl]oxyethyl]pyrazolidine-3-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved by condensation of dimethylamine with an intermediate pyrazolo[1,5-a]pyrimidine derivative, which in turn was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation and saponification . This suggests that the synthesis of the compound may also involve similar cyclisation and functional group transformation steps.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray diffraction. For example, the crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide was elucidated, revealing intermolecular interactions that stabilize the crystal packing . These techniques would likely be applicable to determine the molecular structure of the compound , providing insights into its three-dimensional conformation and potential interaction sites.
Chemical Reactions Analysis
Compounds with pyrazole and carboxamide groups can undergo various functionalization reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide derivative . This indicates that the compound may also participate in similar functionalization reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including NMR, IR, and mass spectrometry. These methods provide information on the functional groups present and the overall molecular framework . Additionally, theoretical studies such as density functional theory (DFT) can be used to predict the electronic structure and physicochemical properties, as demonstrated for 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide . These approaches would be essential for a comprehensive analysis of the physical and chemical properties of the compound .
Aplicaciones Científicas De Investigación
Pharmacophore Design of p38α MAP Kinase Inhibitors
Compounds with imidazole and pyrimidine-based derivatives, including fluorophenyl rings, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in blocking proinflammatory cytokine release. The binding affinity and selectivity of these inhibitors are enhanced by the occupation of specific pockets in the ATP binding site, with the fluorophenyl group playing a crucial role in maintaining high binding potency. This research outlines the importance of structural features similar to those in the compound of interest for developing potent kinase inhibitors (Scior et al., 2011).
Stereochemistry in Enhancing Pharmacological Profiles
Stereochemical configurations significantly impact the biological properties of pharmaceutical compounds. Research on pyrrolidine derivatives, akin to the structural framework of the compound , shows that the stereochemistry at specific positions can drastically influence the efficacy and safety profiles of CNS-active agents. This underlines the potential of utilizing stereochemical variations in designing new drugs with improved pharmacological profiles (Veinberg et al., 2015).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, which share a core structural similarity with the query compound, have been extensively reviewed for their antitumor activities. These compounds, including those with additional functionalities such as chloroethyl groups, have shown promising results in preclinical testing stages. The broad range of biological properties makes these structures a valuable source for synthesizing compounds with potential antitumor activities (Iradyan et al., 2009).
Advancements in Tuberculosis Treatment
Research into pyridazinone and pyrazoline derivatives for antitubercular activity emphasizes the utility of these structures in developing new therapeutic agents. These compounds have been shown to exhibit significant activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. The structural elements common to these derivatives and the compound suggest potential applications in tuberculosis treatment and management (Asif, 2014).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O2/c23-16-5-1-14(2-6-16)18-9-10-21(29-26-18)31-12-11-25-22(30)20-13-19(27-28-20)15-3-7-17(24)8-4-15/h1-10,19-20,27-28H,11-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICNXSJKARFRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118136 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)
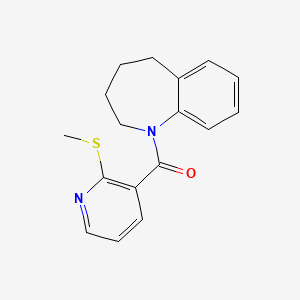
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)
![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)
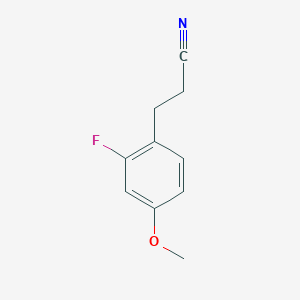
![4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2510883.png)
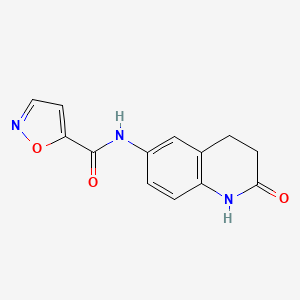
![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)
![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)
![Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride](/img/structure/B2510893.png)
![Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2510897.png)
